Di-phthaloyl-cystamine

Übersicht

Beschreibung

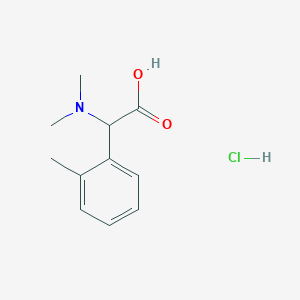

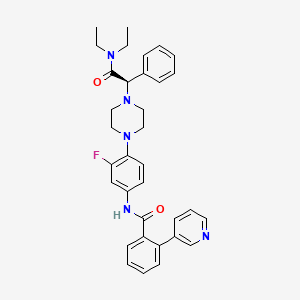

Di-phthaloyl-cystamine is a chemical compound with the molecular formula C20H16N2O4S2 It is also known by its IUPAC name, 2,2’-(disulfanediylbis(ethane-2,1-diyl))bis(isoindoline-1,3-dione) This compound is characterized by the presence of two phthalimide groups connected by a disulfide bridge

Wirkmechanismus

Target of Action

Di-phthaloyl-cystamine is a derivative of cysteamine . Cysteamine targets the CTNS gene that encodes for cystinosin , a protein responsible for transporting cystine out of the cell lysosome . In addition, it has been suggested that Transglutaminases (TGMs) , especially TGM2 , are potential targets of cysteamine derivatives .

Mode of Action

Cysteamine, and by extension this compound, participates in a thiol-disulfide interchange reaction with lysosomes, leading to cysteine exit from the lysosome in patients diagnosed with cystinosis . This action reduces the buildup of corneal cystine crystals .

Biochemical Pathways

The action of this compound affects several downstream biochemical pathways. By binding to the G-protein subunits Gα i, Gα q/11 or Gα s, 5-HTRs activate an intracellular secondary messenger cascade and so exert their effect on several downstream biochemical pathways, such as phospholipase C (PLC)/protein kinase C (PKC), mitogen-activated protein kinases (MAPK), phosphoinositide 3-kinase (PI3K) and Ca 2+ /calmodulin-dependent protein kinase II (CAMKII) .

Pharmacokinetics

It is known that cysteamine, a related compound, undergoes reduction to form cystamine . More research is needed to fully understand the ADME properties of this compound.

Result of Action

The primary result of this compound’s action is the reduction of cystine accumulation throughout the body, especially the eyes and kidneys . This is particularly beneficial for individuals with cystinosis, a rare genetic disorder characterized by the widespread accumulation of cystine crystals throughout the body and eye tissues .

Biochemische Analyse

Biochemical Properties

It is known that the compound interacts with various enzymes, proteins, and other biomolecules The nature of these interactions is complex and may involve various biochemical reactions

Cellular Effects

It is known that the compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can change over time, potentially due to factors such as the compound’s stability, degradation, and long-term effects on cellular function

Dosage Effects in Animal Models

The effects of Di-phthaloyl-cystamine can vary with different dosages in animal models . Some studies have observed threshold effects, as well as toxic or adverse effects at high doses

Metabolic Pathways

It is known that the compound can interact with various enzymes or cofactors These interactions could potentially affect metabolic flux or metabolite levels

Transport and Distribution

It is known that the compound can interact with various transporters or binding proteins These interactions could potentially affect the compound’s localization or accumulation

Subcellular Localization

It is known that the compound can be directed to specific compartments or organelles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Di-phthaloyl-cystamine can be synthesized through the reaction of cystamine with phthalic anhydride. The reaction typically involves heating cystamine with an excess of phthalic anhydride in an appropriate solvent, such as toluene or xylene, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Di-phthaloyl-cystamine undergoes various chemical reactions, including:

Oxidation: The disulfide bridge in this compound can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bridge can be reduced to form thiol groups.

Substitution: The phthalimide groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Thiol derivatives.

Substitution: Substituted phthalimide derivatives.

Wissenschaftliche Forschungsanwendungen

Di-phthaloyl-cystamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: this compound is studied for its potential as an antioxidant and its ability to modulate redox reactions in biological systems.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory and immunomodulatory agent.

Industry: It is used in the development of new materials and as a stabilizer in certain industrial processes

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cystamine: The disulfide form of cysteamine, known for its antioxidant and neuroprotective properties.

Cysteamine: A decarboxylated derivative of cysteine, used in the treatment of cystinosis and studied for its potential in neurodegenerative diseases.

Phthalimide: A precursor to various phthaloyl compounds, used as a protective group in organic synthesis.

Uniqueness

Di-phthaloyl-cystamine is unique due to the presence of both phthalimide groups and a disulfide bridge. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific research applications. Its ability to undergo redox reactions and form mixed disulfides with proteins sets it apart from other similar compounds .

Eigenschaften

IUPAC Name |

2-[2-[2-(1,3-dioxoisoindol-2-yl)ethyldisulfanyl]ethyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O4S2/c23-17-13-5-1-2-6-14(13)18(24)21(17)9-11-27-28-12-10-22-19(25)15-7-3-4-8-16(15)20(22)26/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVODYBFEYYJCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCSSCCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B3081051.png)

![Methyl[3-(2,2,2-trifluoroethoxy)benzyl]amine](/img/structure/B3081058.png)

![2-Propenamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-, (2E)-](/img/structure/B3081068.png)

![3-phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,5-a]azepine-1-carboxylic acid](/img/structure/B3081122.png)